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molecular formula C19H25NO5 B1609755 Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate CAS No. 192701-59-0

Methyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate

Cat. No. B1609755
M. Wt: 347.4 g/mol
InChI Key: WRZOOPVTTSTZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446203B2

Procedure details

According to WO 9722584, methyl 4-[2-(3,4-dimethoxybenzoyl)ally]piperidin-1-carboxylate is cyclized in the presence of sulfuric acid to give methyl 4-(5,6-dimethoxy-1-oxoindan-2-ylmethyl)piperidin-1-carboxylate, decarboxylated and then treated with benzyl bromide to give donepezil.
Name
methyl 4-[2-(3,4-dimethoxybenzoyl)ally]piperidin-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][C:23]=1[O:24][CH3:25])[C:6]([C:8](=[CH2:20])[CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][CH3:19])=[O:17])[CH2:12][CH2:11]1)=[O:7].S(=O)(=O)(O)O>>[CH3:25][O:24][C:23]1[CH:22]=[C:21]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[C:6](=[O:7])[CH:8]([CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][CH3:19])=[O:17])[CH2:12][CH2:11]1)[CH2:20]2

Inputs

Step One
Name
methyl 4-[2-(3,4-dimethoxybenzoyl)ally]piperidin-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)C(CC2CCN(CC2)C(=O)OC)=C)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CC(C(C2=CC1OC)=O)CC1CCN(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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